molecular formula C14H32N4O2 B035127 Argininal dibutylacetal CAS No. 103958-40-3

Argininal dibutylacetal

Cat. No.: B035127
CAS No.: 103958-40-3
M. Wt: 288.43 g/mol
InChI Key: XUIKCSXGRYZONU-LBPRGKRZSA-N
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Description

Argininal dibutylacetal is a synthetic peptidomimetic compound characterized by a guanidino-containing argininal moiety conjugated with dibutylacetal groups. This structural configuration enables its function as a potent protease inhibitor, particularly targeting trypsin-like enzymes. The compound’s core structure includes a rigid argininal subunit, which mimics the natural lysine/arginine residues recognized by trypsin’s active site, and hydrophobic dibutylacetal side chains that enhance binding affinity through hydrophobic interactions . linear side chains) that influence enzymatic interactions .

Properties

CAS No.

103958-40-3

Molecular Formula

C14H32N4O2

Molecular Weight

288.43 g/mol

IUPAC Name

2-[(4S)-4-amino-5,5-dibutoxypentyl]guanidine

InChI

InChI=1S/C14H32N4O2/c1-3-5-10-19-13(20-11-6-4-2)12(15)8-7-9-18-14(16)17/h12-13H,3-11,15H2,1-2H3,(H4,16,17,18)/t12-/m0/s1

InChI Key

XUIKCSXGRYZONU-LBPRGKRZSA-N

SMILES

CCCCOC(C(CCCN=C(N)N)N)OCCCC

Isomeric SMILES

CCCCOC([C@H](CCCN=C(N)N)N)OCCCC

Canonical SMILES

CCCCOC(C(CCCN=C(N)N)N)OCCCC

Other CAS No.

103958-40-3

Synonyms

argininal dibutylacetal
H-ArgH(OBu)2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Cyclic vs. Linear Side Chains : Spumigin E’s cyclic proline subunit confers structural rigidity, enhancing its binding stability and resulting in a 70-fold lower IC50 than Psp A, which has a linear proline analog . This suggests that this compound’s dibutylacetal groups may similarly optimize steric interactions with trypsin’s hydrophobic pockets.
  • Subunit Modularity: Nostosin A lacks a fourth subunit present in Psp A and spumigin E but incorporates a longer Hpla side chain, contributing to its 10-fold greater potency than Psp A. This highlights the trade-off between subunit count and side-chain modifications in inhibitor design .
  • Time Dependency: Unlike leupeptin, which binds trypsin reversibly, this compound analogs like Psp A and nostosin A exhibit time-dependent inhibition, indicative of slow, tight-binding mechanisms. This property correlates with their irreversible or pseudo-irreversible enzyme interactions .

Key Research Findings

IC50 Variability : Despite shared argininal cores, IC50 values span three orders of magnitude (0.064–94 µM) among analogs, underscoring the critical role of auxiliary structural features (e.g., cyclic proline, Hpla length) in potency .

Hydrophobic Interactions : The dibutylacetal groups in this compound likely mimic the hydrophobic Ile/Pro subunits in Psp A and spumigin E, which stabilize enzyme-inhibitor complexes .

Kinetic Divergence: Time-dependent inhibitors like Psp A and nostosin A show progressive IC50 reduction over 1 hour, whereas leupeptin’s activity plateaus immediately, reflecting distinct binding mechanisms .

Research Implications and Unanswered Questions

The stark potency differences among structurally similar compounds remain incompletely understood. For example, spumigin E’s cyclic proline subunit explains its superiority over Psp A, but the 10-fold gap between nostosin A and Psp A cannot be fully attributed to Hpla elongation alone . Further studies are needed to:

  • Elucidate the role of dibutylacetal groups in this compound’s binding kinetics.
  • Resolve the structural determinants of time-dependent inhibition.
  • Optimize subunit modularity for therapeutic protease inhibition.

Q & A

Q. What safety protocols should be prioritized when handling argininal dibutylacetal in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) such as chemical-resistant gloves (inspected before use), flame-retardant antistatic clothing, and EN166-compliant goggles to prevent skin/eye contact . Ensure proper ventilation and proximity to eyewash stations/safety showers. Electrostatic buildup must be mitigated by grounding equipment, and containers should be tightly sealed and stored upright in dry, ventilated areas . Avoid inhalation by working in fume hoods and using air-purifying respirators (e.g., EN14387 ABEK cartridges) during prolonged exposure .

Q. How should this compound be stored to maintain stability and prevent degradation?

  • Methodological Answer : Store in airtight containers away from ignition sources, moisture, and direct sunlight. Reseal opened containers immediately and maintain upright positioning to avoid leakage. Monitor storage areas for temperature consistency (e.g., 20–25°C) and humidity (<40%) to prevent hydrolysis or acetal decomposition . Regularly inspect storage conditions using calibrated environmental sensors.

Q. What engineering controls are critical for safe this compound experimentation?

  • Methodological Answer : Implement localized exhaust ventilation systems (e.g., fume hoods with ≥100 fpm face velocity) to limit vapor accumulation. Use explosion-proof electrical equipment in storage/experimental zones. Design workflows to minimize open-container durations and employ secondary containment trays to manage spills. Validate controls via air sampling and OSHA-compliant exposure assessments .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in this compound’s reactivity across studies?

  • Methodological Answer : Conduct systematic reproducibility studies with controlled variables (e.g., solvent polarity, temperature, catalyst presence). Use high-purity reagents and standardized protocols (e.g., ISO/IEC 17025) to isolate confounding factors. Compare results against computational models (e.g., DFT calculations for acetal stability) and cross-validate using multiple analytical techniques (e.g., NMR, HPLC-MS) . Document deviations meticulously to identify methodological discrepancies .

Q. What strategies resolve discrepancies in this compound’s biological activity data?

  • Methodological Answer : Perform meta-analyses of existing datasets, prioritizing peer-reviewed studies with transparent methodologies. Use statistical tools (e.g., Bland-Altman plots, ANOVA) to assess inter-study variability. Replicate conflicting experiments under identical conditions, ensuring blinding and randomization. Integrate orthogonal assays (e.g., ELISA for protein interactions, fluorescence polarization for binding affinity) to triangulate findings .

Q. How can multidisciplinary data on this compound’s physicochemical properties be integrated effectively?

  • Methodological Answer : Adopt a data fusion framework, combining spectroscopic, chromatographic, and computational data into unified databases (e.g., using Python’s Pandas or R for harmonization). Apply machine learning (e.g., PCA, clustering) to identify correlations between structural features and reactivity. Validate integration via cross-disciplinary peer review and publish raw datasets in FAIR-aligned repositories .

What criteria define a robust research question for this compound’s mechanism-of-action studies?

  • Methodological Answer : Formulate questions that are specific (e.g., “How does this compound’s acetal group influence its binding to serine proteases?”), analytical (requiring synthesis of structural and kinetic data), and feasible (aligning with available instrumentation and timelines). Avoid broad inquiries; instead, focus on mechanistic hypotheses testable via controlled mutagenesis or isotopic labeling . Pilot studies should precede full-scale experiments to refine variables .

Data Integrity and Reporting

Q. How can researchers ensure data quality in this compound studies?

  • Methodological Answer : Implement QC/QA protocols, including instrument calibration (e.g., daily checks for HPLC detectors), triplicate measurements, and negative/positive controls. Use electronic lab notebooks (ELNs) with audit trails to prevent data tampering. Adhere to FAIR principles by annotating metadata (e.g., solvent purity, lot numbers) and depositing datasets in public repositories like Zenodo .

Q. What analytical frameworks are suitable for interpreting conflicting results in acetal-based compound research?

  • Methodological Answer : Apply contradiction analysis frameworks, such as Toulmin’s model of argumentation, to evaluate evidence strength and contextual relevance. Use root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to methodological, environmental, or instrumental sources. Publish null results and methodological critiques to advance consensus .

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